7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Descripción
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a pyrazolopyrimidine derivative characterized by a bicyclic core structure fused at positions 3 and 4 (pyrazolo[3,4-d]pyrimidine). Key substituents include:
- 4-Methoxybenzyl group at the N7 position.
- Methyl group at the N5 position.
- Phenylamino group at the C3 position. The compound’s 4,6-dione moiety distinguishes it from thione or chlorinated analogs.
Propiedades
IUPAC Name |
3-anilino-7-[(4-methoxyphenyl)methyl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-24-19(26)16-17(21-14-6-4-3-5-7-14)22-23-18(16)25(20(24)27)12-13-8-10-15(28-2)11-9-13/h3-11H,12H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCEKCDRDKGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2N(C1=O)CC3=CC=C(C=C3)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step organic reactions
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3-amino-1H-pyrazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline or corresponding alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, including anticancer properties. Preliminary studies suggest that MMPD may inhibit key enzymes involved in cancer progression:
- Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinases (EGFR-TK) : This class of compounds has shown promise in inhibiting EGFR-TK, which is crucial in various cancers. The structural similarities between MMPD and other known inhibitors suggest potential for further research into its anticancer effects.
Enzyme Inhibition
MMPD's unique structure allows it to interact with various biological receptors and enzymes. Investigating these interactions can provide insights into its mechanism of action:
- Proteomics Research : Due to its structural properties, MMPD may serve as a biochemical probe in proteomics research. High-throughput screening methods could be employed to assess binding affinities against target proteins.
Comparative Analysis with Related Compounds
To understand the potential advantages of MMPD over similar compounds, a comparative analysis is useful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 7-(4-Chlorobenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Structure | Similar core structure; potential for different biological activity due to chlorine substitution |
| 5-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Structure | Lacks substituents that may enhance solubility or bioactivity |
| N-(Phenyl)pyrazolo[3,4-d]pyrimidin-4-amine | Structure | Focused on amino group interactions; simpler structure |
The combination of methoxybenzyl and phenylamino groups in MMPD may offer distinct advantages in therapeutic applications compared to its analogs.
Mecanismo De Acción
The mechanism of action of 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the inhibition or activation of these targets, leading to downstream biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Nucleic Acids: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Core Structure Variations
Key Differences :
Substituent Positioning and Diversity
Implications :
- The phenylamino group at C3 in the target compound may enhance π-π stacking interactions compared to methyl or hydrazino groups in analogs .
Shared Techniques :
- Chlorination with POCl3 is a common step for introducing reactive sites in pyrazolopyrimidine derivatives .
- Amination/Thionation: The target’s phenylamino group may result from nucleophilic substitution, analogous to hydrazinolysis in .
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest:
Enhanced Binding Potential: The phenylamino and 4-methoxybenzyl groups may synergistically improve target affinity compared to simpler analogs.
Synthetic Flexibility : The core dione structure allows diverse functionalization, as demonstrated in and .
Physicochemical Properties : The methoxybenzyl group likely increases logP values, suggesting better bioavailability than unsubstituted diones.
Actividad Biológica
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and an inhibitor of specific enzyme pathways. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure that contributes to its biological activity.
- Substituents : The presence of the 4-methoxybenzyl and phenylamino groups enhances its interaction with biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Tyrosine Kinases : It interacts with tyrosine kinase receptors, crucial for various signaling pathways in cancer cells. By binding to the ATP-binding site of these receptors, it effectively inhibits their activity, leading to altered downstream signaling that promotes apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by increasing the activity of caspase-3 and Bax proteins while decreasing Bcl-2 levels .
Biological Activity Data
Research indicates that this compound exhibits various biological activities:
Case Studies
- Cytotoxicity Assays : In a study evaluating various phenylpyrazolo[3,4-d]pyrimidines, the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), leading to substantial tumor growth inhibition in vivo models .
- Molecular Docking Studies : These studies revealed that the compound binds effectively to EGFR and VGFR2, suggesting a dual-target mechanism that may enhance its therapeutic efficacy against cancers driven by these pathways .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other compounds in the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | Similar core structure but different substituents | Varies; less potent in certain assays |
| 4-Methoxybenzyl-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine | Lacks dione functionality | Generally lower reactivity |
Q & A
Q. What are the established synthetic routes for 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[3,4-d]pyrimidine scaffolds are constructed via cyclization of 4-aminopyrazole derivatives with substituted aldehydes or ketones under acidic or thermal conditions. Key steps include:
- Cyclization : Heating 4-aminopyrazole-3-carbonitrile with ethyl imidate derivatives (e.g., ethyl 5-methylfuran-2-carboximidate) at 120°C in sealed tubes, followed by benzylation using substituted benzyl chlorides in acetonitrile/DMF with K₂CO₃ as a base .
- Purification : Crude products are isolated via filtration, washed with NaHCO₃, and recrystallized from solvents like methanol or chloroform. Yields range from 49–70% depending on substituents .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.7–4.0 ppm, aromatic protons at δ 6.2–8.4 ppm) and MS for molecular ion confirmation .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with calculated values (e.g., C: 63.35% observed vs. 63.54% calculated for a benzyl-substituted analog) .
- NOESY Experiments : Used to confirm spatial proximity between H-3 and CH₂ protons in benzylated derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer: Variables to optimize include:
- Solvent Systems : Acetonitrile/DMF mixtures enhance solubility of intermediates during benzylation .
- Catalysts : Phase-transfer catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency in related pyrimidine syntheses .
- Temperature Control : Sealed-tube reactions at 120°C for 2 hours minimize side reactions in cyclization steps .
- Workup Strategies : Sequential washing with NaHCO₃ and water removes acidic byproducts, improving purity without column chromatography .
Q. How to resolve contradictions in spectral data across studies for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: Discrepancies in NMR or IR data often arise from:
- Tautomerism : Pyrazolo-pyrimidine systems exhibit keto-enol tautomerism, which alters peak positions. Use deuterated DMSO to stabilize tautomers for consistent ¹H NMR readings .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of substituent positioning and hydrogen bonding networks .
- 2D NMR Techniques : HSQC and HMBC correlations differentiate overlapping signals in complex aromatic regions .
Q. What experimental models are appropriate for evaluating the biological activity of this compound?
Methodological Answer: While direct pharmacological data for this compound is limited, analogous pyrazolo-pyrimidines are tested via:
- Enzyme Inhibition Assays : For phosphodiesterase (PDE) or kinase targets, using fluorescence-based substrates (e.g., cAMP/cGMP analogs) .
- Anti-inflammatory Screening : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents, as seen in structurally related N-(4-aryloxy)pyrazolo[3,4-d]pyrimidines .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to reference drugs like doxorubicin .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., PDE5 or adenosine receptors) based on the core pyrazolo-pyrimidine scaffold .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. halogen groups) with bioactivity data from analogs to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do yields vary significantly when substituting the 4-methoxybenzyl group with other aryl groups?
Methodological Answer: Yield variations (e.g., 49% for benzyl vs. 70% for furyl derivatives) are attributed to:
- Steric Effects : Bulky substituents hinder nucleophilic attack during benzylation steps .
- Electronic Effects : Electron-withdrawing groups (e.g., halogens) reduce reactivity of benzyl chlorides, requiring longer reaction times .
- Purification Challenges : Polar groups (e.g., -OCH₃) increase solubility in aqueous phases, leading to losses during workup .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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